Methyl 6-deoxy-alpha-D-glucopyranoside Methyl 6-deoxy-alpha-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 5155-43-1
VCID: VC3782574
InChI: InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7+/m1/s1
SMILES: CC1C(C(C(C(O1)OC)O)O)O
Molecular Formula: C7H14O5
Molecular Weight: 178.18 g/mol

Methyl 6-deoxy-alpha-D-glucopyranoside

CAS No.: 5155-43-1

Cat. No.: VC3782574

Molecular Formula: C7H14O5

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-deoxy-alpha-D-glucopyranoside - 5155-43-1

Specification

CAS No. 5155-43-1
Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7+/m1/s1
Standard InChI Key OHWCAVRRXKJCRB-ZFYZTMLRSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O
SMILES CC1C(C(C(C(O1)OC)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC)O)O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 6-deoxy-alpha-D-glucopyranoside (C₇H₁₄O₅) is a modified glucoside where the primary hydroxyl group at position 6 has been replaced with a methyl group. The compound maintains the alpha configuration at the anomeric center, which is connected to a methoxy group. The structure features a pyranose ring with three hydroxyl groups at positions 2, 3, and 4, maintaining the same configuration as in D-glucose. According to IUPAC nomenclature, this compound can also be referred to as (2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol .

The compound has five defined stereocenters, contributing to its specific biological and chemical properties. The pyranose ring assumes the characteristic chair conformation, similar to other glucose derivatives, with the hydroxyl groups and methoxy substituent predominantly in equatorial positions to minimize steric hindrance .

Physical and Chemical Properties

Methyl 6-deoxy-alpha-D-glucopyranoside is typically available as a white to off-white crystalline powder . The compound exhibits specific properties that are summarized in Table 1.

Table 1: Physical and Chemical Properties of Methyl 6-deoxy-alpha-D-glucopyranoside

PropertyValueSource
Molecular FormulaC₇H₁₄O₅
CAS Number5155-43-1
Molecular Weight178.18 g/mol
Average Mass178.184
Monoisotopic Mass178.084124
Physical AppearanceWhite to off-white crystalline powder
Recommended Storage Temperature-20°C
Transport TemperatureAmbient temperature
Water Hazard Class (WGK)1 (low hazard to waters)
InChI KeyOHWCAVRRXKJCRB-ZFYZTMLRSA-N

The compound's relatively low molecular weight and the presence of multiple hydroxyl groups contribute to its moderate solubility in polar solvents. The methyl group at position 6 reduces hydrophilicity compared to the parent methyl alpha-D-glucopyranoside, imparting slightly different physical properties .

Synthesis Methods

Common Synthetic Approaches

Several methods have been reported for the synthesis of Methyl 6-deoxy-alpha-D-glucopyranoside. One common approach involves the conversion of the commercially available methyl alpha-D-glucopyranoside through a selective tosylation at the primary hydroxyl group (C-6 position), followed by reduction.

A detailed synthetic route begins with methyl alpha-D-glucopyranoside, which is converted to methyl 6-p-toluenesulfonyl-2,3,4-tris-O-trimethylsilyl-alpha-D-glucopyranoside (as an intermediate), followed by subsequent transformation to obtain the target compound . This approach utilizes the differential reactivity of the hydroxyl groups in the glucopyranoside structure, with the primary hydroxyl group at C-6 being more accessible for selective functionalization .

Alternative Synthesis Strategies

Alternative synthetic methods may involve the direct deoxygenation of methyl alpha-D-glucopyranoside at position 6 using appropriate reducing agents. These methods often require protection of the secondary hydroxyl groups at positions 2, 3, and 4 to ensure selectivity.

Researchers have also explored the use of different protecting group strategies, such as employing benzylidene acetals to protect the 4,6-positions, allowing for subsequent manipulations at other positions before deprotection and selective modification at position 6 . The benzylidene acetal protecting group strategy is particularly useful for controlling regioselectivity in carbohydrate synthesis .

Chemical Reactions and Derivatives

Key Reactive Sites

The hydroxyl groups at positions 2, 3, and 4 of methyl 6-deoxy-alpha-D-glucopyranoside serve as primary reactive sites for various chemical transformations. These groups can undergo reactions such as acylation, alkylation, silylation, and other modifications common to alcohols.

The anomeric methoxy group exhibits relative stability under most conditions but can be manipulated under specific reaction conditions to generate the corresponding hemiacetal, which can then participate in glycosylation reactions.

Notable Derivatives

Several derivatives of methyl 6-deoxy-alpha-D-glucopyranoside have been synthesized and characterized, including:

  • Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: This derivative, with an iodo group at position 6, has been studied using single-crystal X-ray diffraction and high-resolution ¹H and ¹³C NMR spectroscopy. Research has shown that this compound exists preferentially in the ⁴C₁ conformation both in crystal lattice and in solution .

  • Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside: This azido-substituted derivative (C₇H₁₃N₃O₅) is an important intermediate for the synthesis of amino-functionalized carbohydrates through subsequent reduction of the azido group .

  • Methyl 6-deoxy-6-diphenylphosphino-alpha-D-glucopyranoside: This phosphine-containing carbohydrate derivative has been prepared and studied as a potential chiral phosphine ligand for asymmetric catalysis .

  • Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside: This chloro-derivative serves as a versatile intermediate for nucleophilic substitution reactions at the C-6 position .

Analytical Characterization

Spectroscopic Methods

Various spectroscopic techniques can be employed for the characterization of methyl 6-deoxy-alpha-D-glucopyranoside:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Characteristic signals include the anomeric proton (H-1) at approximately δ 4.7 ppm and the C-6 methyl group at around δ 1.2-1.3 ppm in the ¹H NMR spectrum .

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, particularly the O-H stretching vibrations from the hydroxyl groups and C-O stretching vibrations from the glycosidic linkage and hydroxyl groups.

  • Mass Spectrometry: This technique provides information about the molecular weight and fragmentation pattern. The monoisotopic mass of 178.084124 serves as a reference point for identification .

Crystallographic Analysis

Applications and Research Significance

Synthetic Utility

Methyl 6-deoxy-alpha-D-glucopyranoside serves as an important building block in carbohydrate synthesis. Its modified structure, with the C-6 position already deoxygenated, provides a convenient starting point for further derivatization at other positions . The compound is particularly valuable in studies focusing on structure-activity relationships of carbohydrates and their derivatives.

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